Ethylenediaminetetraacetic acid tetrasodium salt dihydrate

Catalog No.
S1903311
CAS No.
10378-23-1
M.F
C10H16N2Na4O10
M. Wt
416.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediaminetetraacetic acid tetrasodium salt d...

CAS Number

10378-23-1

Product Name

Ethylenediaminetetraacetic acid tetrasodium salt dihydrate

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate

Molecular Formula

C10H16N2Na4O10

Molecular Weight

416.2 g/mol

InChI

InChI=1S/C10H16N2O8.4Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;2*1H2/q;4*+1;;/p-4

InChI Key

KSYNLCYTMRMCGG-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Na+].[Na+]

Metal Ion Sequestration and Inactivation

EDTA's primary function is to chelate metal ions. This means it forms complex structures with metal ions, effectively sequestering them and preventing them from interacting with other molecules in the experiment. This is crucial in various research settings:

  • Enzyme Studies: Many enzymes require specific metal ions for their activity. EDTA can be used to inactivate enzymes by removing these essential metal cofactors. This allows researchers to study specific pathways or reactions without interference from certain enzymes .
  • Isolation and Purification of Biomolecules: Metal ions can interfere with protein purification techniques like chromatography. EDTA can be used to remove contaminating metal ions, facilitating the isolation and purification of desired biomolecules .
  • Control of Redox Reactions: Metal ions can act as catalysts in redox reactions, potentially affecting research outcomes. Using EDTA, researchers can control these reactions by chelating the metal ions and preventing their participation .

Maintaining Consistent Ionic Strength

EDTA can be used to maintain a constant ionic strength in solutions. This is particularly important in studies involving biological systems that are sensitive to changes in ionic strength. By chelating metal ions, EDTA prevents them from contributing to the overall ionic strength of the solution, ensuring consistent experimental conditions .

Ethylenediaminetetraacetic acid tetrasodium salt dihydrate is a chelating agent with the chemical formula C₁₀H₁₆N₂Na₄O₁₀·2H₂O. This compound is a derivative of ethylenediaminetetraacetic acid, commonly known for its ability to bind metal ions, forming stable complexes that are soluble in water. The tetrasodium salt form enhances its solubility and efficacy in various applications, particularly in biochemical and industrial settings. It appears as a white crystalline powder and is widely recognized for its role in sequestering metals like calcium and magnesium, which is crucial in many biological and chemical processes .

The primary mechanism of action of Na4EDTA•2H2O is chelation. The multiple negatively charged groups on the EDTA molecule surround a metal ion, forming a stable complex. This effectively removes the metal ion from solution and prevents it from participating in unwanted reactions or interfering with biological processes. []

  • Biological systems: In biological research, Na4EDTA•2H2O can inactivate enzymes that require metal ions for their activity or protect cells from metal ion toxicity. []
  • Toxicity: Na4EDTA•2H2O is considered to have low acute toxicity []. However, high concentrations can irritate skin and eyes.
  • Flammability: Non-flammable.
  • Reactivity: Can react with strong oxidizing agents.
  • Precautions: Standard laboratory safety practices should be followed when handling Na4EDTA•2H2O, including wearing gloves, safety glasses, and working in a well-ventilated area.
, primarily involving the chelation of metal ions. The mechanism generally involves the formation of coordinate covalent bonds between the nitrogen and oxygen atoms of the compound and the metal ions. For example:

  • Chelation with Calcium Ions: The compound can effectively bind to calcium ions (Ca²⁺), preventing precipitation and facilitating solubility in various solutions.
  • Metal Ion Scavenging: In biochemical assays, it is used to deactivate metal-dependent enzymes by sequestering essential metal ions required for their activity .

The biological activity of ethylenediaminetetraacetic acid tetrasodium salt dihydrate is significant in both therapeutic and laboratory contexts. It serves as an anticoagulant by binding to calcium ions in blood samples, thereby preventing coagulation. Additionally, it has been shown to inhibit metalloproteinases, enzymes that require metal ions for their catalytic activity. This inhibition can be crucial in studies focusing on cellular processes and disease mechanisms, particularly in cancer research .

The synthesis of ethylenediaminetetraacetic acid tetrasodium salt dihydrate typically involves several steps:

  • Starting Materials: Ethylenediamine, formaldehyde, and sodium cyanide are the primary reactants.
  • Formation of Intermediate: The reaction between ethylenediamine and chloroacetic acid leads to the formation of ethylenediaminetetraacetic acid.
  • Sodium Salt Formation: The resulting acid is neutralized with sodium hydroxide or sodium carbonate to produce the tetrasodium salt.
  • Hydration: The final product is crystallized as a dihydrate .

This method allows for large-scale production, with approximately 80,000 tonnes produced annually.

Ethylenediaminetetraacetic acid tetrasodium salt dihydrate has a wide range of applications across various fields:

  • Biochemistry: Used as a chelating agent in enzyme inhibition studies and to stabilize metal ions in biochemical assays.
  • Medicine: Acts as an anticoagulant in blood samples and is utilized in treatments for heavy metal poisoning.
  • Industrial: Employed in water treatment processes to remove hardness by binding calcium and magnesium ions.
  • Agriculture: Used as a micronutrient carrier to enhance the bioavailability of essential trace metals .

Interaction studies involving ethylenediaminetetraacetic acid tetrasodium salt dihydrate have revealed its capacity to influence various biochemical pathways by modulating metal ion availability. Research indicates that it can affect enzyme activities dependent on transition metals, thereby altering metabolic processes. Additionally, its role as a chelator has implications for drug delivery systems where controlled release of metal-bound drugs is necessary .

Ethylenediaminetetraacetic acid tetrasodium salt dihydrate shares similarities with several other chelating agents but exhibits unique characteristics:

Compound NameFormulaUnique Features
Ethylenediaminetetraacetic AcidC₁₀H₁₄N₂O₈Free acid form; less soluble than sodium salts
Disodium EthylenediaminetetraacetateC₁₀H₁₂N₂Na₂O₈More commonly used as an anticoagulant
Nitrilotriacetic AcidC₆H₇N₃O₆Binds fewer metal ions; used primarily in analytical chemistry
Citric AcidC₆H₈O₇Naturally occurring; less effective at higher pH levels

Ethylenediaminetetraacetic acid tetrasodium salt dihydrate stands out due to its high solubility and effectiveness across a broader pH range compared to other chelators, making it particularly versatile in both laboratory and industrial applications .

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 95 of 96 companies with hazard statement code(s):;
H302 (51.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (47.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (51.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (47.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (47.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10378-23-1

Dates

Modify: 2023-08-16

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